molecular formula C14H10O3 B3855976 2-(furan-2-yl)-7-methyl-4H-chromen-4-one

2-(furan-2-yl)-7-methyl-4H-chromen-4-one

Cat. No.: B3855976
M. Wt: 226.23 g/mol
InChI Key: XVEZXCLMBQBYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-yl)-7-methyl-4H-chromen-4-one is a synthetic chromone derivative offered for research and development purposes. Chromones are a recognized privileged structure in medicinal chemistry, known for their wide range of reported pharmacological activities, which can include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects . The furan and chromen-4-one motifs are common in bioactive molecules, suggesting this compound has significant potential as a scaffold for the design of new therapeutic agents . As a building block, it can be used in various organic syntheses and biological screening campaigns. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. !!! Disclaimer: The specific applications, mechanism of action, and research value for this compound are not currently detailed in the available scientific literature. The information provided here is a general description of its chemical class. Researchers are responsible for verifying the compound's properties and suitability for their intended experiments.

Properties

IUPAC Name

2-(furan-2-yl)-7-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-9-4-5-10-11(15)8-14(17-13(10)7-9)12-3-2-6-16-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEZXCLMBQBYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-7-methyl-4H-chromen-4-one typically involves the condensation of furan derivatives with chromenone precursors. One common method involves the use of furan-2-carbaldehyde and 7-methyl-4H-chromen-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, dihydrochromenones, and oxygenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(furan-2-yl)-7-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Chromen-4-one Derivatives

Compound Name Substituents Key Features Bioactivity/Reactivity Highlights Reference
2-(Furan-2-yl)-7-methyl-4H-chromen-4-one Furan (C2), methyl (C7) Enhanced π-conjugation; polarizable furan moiety Potential antimicrobial, anti-inflammatory
3-Acetyl-7-methyl-2H-chromen-2-one Acetyl (C3), methyl (C7) Electrophilic acetyl group increases reactivity in nucleophilic additions Catalyst in organic synthesis
7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one Chlorobenzyl (C7), ethyl (C6), phenyl (C4) Bulky substituents improve lipid solubility Anticancer lead compound
5-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one Chlorophenyl-oxoethoxy (C5), ethyl (C4), methyl (C7) Electron-withdrawing groups enhance stability Antibacterial activity
3-(2-Chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one Halogens (Cl, F), hydroxy (C7), methyl (C2) Halogenation increases binding affinity to hydrophobic enzyme pockets Antifungal and anti-inflammatory

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(furan-2-yl)-7-methyl-4H-chromen-4-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where a substituted acetophenone reacts with a furan-aldehyde derivative under basic conditions. Key steps include:

  • Reagent selection : Use NaOH or KOH as a base in ethanol or methanol .
  • Monitoring : Reaction progress tracked via thin-layer chromatography (TLC).
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) . Characterization is performed using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the chromenone core and substituents .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Structure solution : SHELXS/SHELXD for phase determination .
  • Refinement : SHELXL for least-squares refinement; address disordered substituents (e.g., methyl or furan groups) using PART and ISOR commands . Example refinement parameters:
MetricValue
R factor0.048
wR factor0.136
Data-to-parameter ratio17.6

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different chromenone derivatives?

Contradictions often arise from substituent effects or assay conditions. Methodological approaches include:

  • Comparative SAR studies : Systematically vary substituents (e.g., halogenation at position 6 or hydroxylation at position 7) and test against standardized assays (e.g., antimicrobial MIC or kinase inhibition) .
  • Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., estrogen receptors or COX-2) .
  • Meta-analysis : Cross-reference data from high-throughput screens (PubChem BioAssay) to identify outliers .

Q. What strategies optimize experimental design for studying reactive intermediates in chromenone synthesis?

Advanced approaches include:

  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., keto-enol tautomers) during condensation .
  • Isotopic labeling : Introduce ¹³C at the carbonyl group to track reaction pathways via NMR .
  • High-pressure methods : Enhance yields of low-stability intermediates using flow chemistry .

Q. How do crystallographic disorder and twinning affect data interpretation, and how are these resolved?

Disorder (e.g., in the furan ring) and twinning complicate electron density maps. Solutions include:

  • Multi-component refinement : Model alternative conformations with occupancy factors .
  • Twin law determination : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
  • Validation tools : Check with PLATON or CCDC Mercury to ensure geometric plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(furan-2-yl)-7-methyl-4H-chromen-4-one
Reactant of Route 2
2-(furan-2-yl)-7-methyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.